3-Methylbutyl chloroacetate

説明

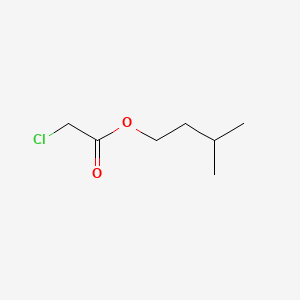

3-Methylbutyl chloroacetate is a useful research compound. Its molecular formula is C7H13ClO2 and its molecular weight is 164.63 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4085. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Synthesis

Precursor in Chemical Reactions:

3-Methylbutyl chloroacetate serves as a versatile intermediate in organic synthesis. It can be utilized to produce various esters, amides, and other functional groups through nucleophilic substitution reactions. This property makes it valuable in the synthesis of complex organic molecules.

Synthesis of Pharmaceuticals:

The compound has been investigated for its potential role in the synthesis of pharmaceutical agents. Its reactivity allows for the modification of drug-like molecules, enhancing their efficacy and bioavailability. For example, it has been noted that chloroacetates can be converted into amino acids and other biologically active compounds through specific reaction pathways .

Environmental Chemistry

Degradation Studies:

Research indicates that this compound can undergo degradation in environmental settings, leading to the formation of chlorinated byproducts. Studies have shown that its breakdown products can include various chlorinated compounds that may have implications for environmental toxicity . Understanding these degradation pathways is crucial for assessing the environmental impact of chlorinated compounds.

Analytical Applications:

The compound is also employed as a standard in analytical chemistry for the detection and quantification of similar chlorinated esters in environmental samples. Its known properties facilitate the calibration of analytical instruments such as gas chromatography-mass spectrometry (GC-MS), aiding in the monitoring of pollutants .

Case Studies

化学反応の分析

Reaction Conditions

-

Reactants : Chloroacetic acid (20 mmol), 3-methyl-1-butanol (60 mL), concentrated sulfuric acid (1 mL).

-

Temperature : Reflux for approximately 6 hours.

-

Post-reaction treatment : The mixture is cooled, and the excess solvent is evaporated. The residue is then poured into cold water, followed by extraction with ethyl ether.

Yield and Purification

The yield of this reaction typically reaches around 78%. The product can be purified through washing with sodium bicarbonate and drying over anhydrous sodium sulfate before rotary evaporation of the solvent .

Hydrolysis Reaction

In aqueous conditions, this compound can undergo hydrolysis to form chloroacetic acid and 3-methyl-1-butanol:

This reaction can be catalyzed by both acids and bases, leading to the regeneration of the starting materials.

Reaction with Nucleophiles

As a chloroacetate, this compound can react with various nucleophiles such as amines or alcohols, resulting in substitution reactions that produce new esters or amides:

Photodegradation Studies

Recent studies have shown that under photolytic conditions, this compound can degrade into smaller molecules through radical mechanisms initiated by UV light exposure. This degradation process often involves chlorine atom abstraction and subsequent reactions with atmospheric components such as oxygen .

Kinetic Studies

Kinetic studies on the reactivity of this compound reveal significant insights into its behavior in various environments:

-

The rate coefficient for reactions involving chlorine atoms has been measured, providing data on how quickly this compound reacts under atmospheric conditions.

| Reaction Type | Rate Coefficient (cm³/molecule/s) |

|---|---|

| Reaction with Cl atoms | $$ |

| (3.31 ± 0.88) × 10^{-13} $$ | |

| Estimated reaction with OH radicals | $$ |

| k_{OH} = 7.24 × 10^{-13} $$ |

These values indicate that while the compound is reactive, it also possesses a degree of stability under certain conditions .

特性

IUPAC Name |

3-methylbutyl 2-chloroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-6(2)3-4-10-7(9)5-8/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQBACINTKFBSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30967834 | |

| Record name | 3-Methylbutyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5326-92-1, 5376-92-1 | |

| Record name | Acetic acid, 2-chloro-, 3-methylbutyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5326-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbutyl chloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbutyl chloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005376921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 3-methylbutyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylbutyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbutyl chloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。